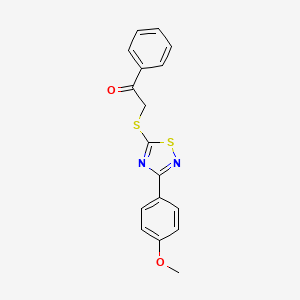

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone

Description

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c1-21-14-9-7-13(8-10-14)16-18-17(23-19-16)22-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEONGRJYPBOFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Strategy

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked phenylethanone moiety. The synthesis typically proceeds via two sequential steps:

Synthesis of the 1,2,4-Thiadiazole Core

Thiosemicarbazide Intermediate Preparation

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide derivative. A representative protocol involves:

- Reaction of 4-methoxybenzamide with thiosemicarbazide in ethanol under reflux to yield N-(4-methoxyphenyl)thiosemicarbazide.

- Cyclization with concentrated hydrochloric acid (HCl) at 80–90°C for 4–6 hours, forming 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol.

Key Analytical Data for 3-(4-Methoxyphenyl)-1,2,4-Thiadiazole-5-Thiol

| Property | Value/Observation | Source |

|---|---|---|

| IR (cm⁻¹) | 2560 (S–H stretch), 1615 (C=N) | |

| ¹H NMR (DMSO-d₆) | δ 3.82 (s, 3H, OCH₃), 7.01–7.89 (m, 4H, Ar-H), 13.21 (s, 1H, SH) | |

| Yield | 72–85% |

S-Alkylation to Install the Phenylethanone Moiety

Reaction Conditions and Optimization

The thiol group undergoes nucleophilic substitution with 2-bromo-1-phenylethanone under basic conditions:

- Base Selection : Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the thiol and promotes SN2 displacement.

- Solvent and Temperature : Refluxing acetone (56°C) for 8–12 hours ensures complete conversion.

Representative Procedure :

- Dissolve 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol (1.0 equiv) and 2-bromo-1-phenylethanone (1.2 equiv) in anhydrous acetone.

- Add K₂CO₃ (2.0 equiv) and reflux until TLC confirms reaction completion.

- Filter, concentrate, and recrystallize from ethanol to obtain the product.

Comparative Analysis of Alkylation Methods

| Condition | Solvent | Base | Temperature | Yield (%) | |

|---|---|---|---|---|---|

| Method A | Acetone | K₂CO₃ | Reflux | 78 | |

| Method B | DMF | Et₃N | 80°C | 65 | |

| Method C | THF | NaH | 0°C to RT | 52 |

Analytical Characterization of the Final Product

Spectroscopic Data

Challenges and Alternative Approaches

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiols or thioethers.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : It has shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism involves inhibition of key cellular pathways crucial for cancer cell survival, including interference with RNA and DNA synthesis without affecting protein synthesis .

- Neuroprotective Effects : The compound has been suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This inhibition could lead to improvements in neuropsychic behavior in animal models, indicating potential applications in treating depression.

Antifungal Activity

The compound has demonstrated antifungal properties by disrupting the membrane integrity of fungi such as Phomopsis sp., leading to inhibited growth.

Scientific Research Applications

The applications of 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone span various scientific disciplines:

| Field | Application |

|---|---|

| Medicinal Chemistry | Investigated as a potential anticancer and antidepressant agent. |

| Biochemistry | Explored for enzyme inhibition properties, particularly MAO-A inhibition. |

| Material Science | Utilized in developing new materials with specific electronic properties. |

| Synthetic Chemistry | Used as a building block for synthesizing more complex molecules. |

Case Studies

- Anticancer Research : In studies involving A549 and MDA-MB-231 cell lines, the compound exhibited IC50 values indicating substantial growth inhibition. The mechanism was linked to its ability to inhibit essential cellular pathways involved in proliferation .

- Neuropsychological Studies : Animal models treated with this compound showed reduced cognitive damage and improved behavior in tests assessing depressive symptoms, suggesting its potential use in neuropharmacology.

Mechanism of Action

The mechanism by which 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone exerts its effects involves the inhibition of specific enzymes. For example, it has been shown to inhibit acetylcholinesterase, which is crucial for neurotransmission. The compound interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfur-linked heterocyclic ketones. Below is a detailed comparison with structurally and functionally related molecules:

Structural Analogues with Triazole Cores

2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone Structural Differences: Replaces the thiadiazole ring with a triazole core. The ethoxy group at position 4 introduces greater hydrophobicity compared to the methoxy group in the target compound. Synthesis: Utilizes cesium carbonate in DMF for thiolate salt formation, followed by nucleophilic substitution with α-halogenated ketones . Key Data: Higher melting points (e.g., 196–205°C) due to increased molecular symmetry compared to thiadiazole derivatives .

Biological Activity: Exhibits antimicrobial activity (79% yield, MIC = 12.5 µg/mL against S. aureus), attributed to the pyridinyl group’s electron-withdrawing effects .

Thiadiazole and Thioether Analogues

2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12)

- Structural Differences : Lacks the thiadiazole ring but retains a thioether linkage and methoxy substituents.

- Crystallography : X-ray data reveal a planar conformation with a Cl–S bond length of 1.81 Å, influencing intermolecular interactions .

2-(4-Chlorophenyl)-1-phenylethanone (20) Structural Differences: Simplifies to a β-ketoether structure without heterocyclic components. Reactivity: Lower thermal stability (m.p. ~150°C) due to reduced aromatic stacking .

Data Tables

Key Research Findings

Synthetic Flexibility: Thiadiazole and triazole derivatives are synthesized via base-mediated nucleophilic substitution (e.g., Cs₂CO₃ in DMF or NaOEt in ethanol). The target compound’s synthesis likely follows analogous pathways .

Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing stability and solubility compared to chlorophenyl or ethoxyphenyl analogues .

Biological Potential: While triazole derivatives show antimicrobial activity, the thiadiazole core’s sulfur atom may offer unique binding interactions, warranting further pharmacological studies .

Biological Activity

The compound 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This compound features a thiadiazole ring substituted with a methoxyphenyl group, and its structure suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C17H14N2O2S2

- Molecular Weight : 342.43 g/mol

- Purity : Typically ≥95%

The presence of functional groups such as methoxy and thiol enhances the compound's reactivity and potential biological interactions.

Anticancer Properties

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A549 (lung cancer) : IC50 values indicate substantial growth inhibition.

- MDA-MB-231 (breast cancer) : Similar cytotoxic effects observed.

The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival. Notably, compounds with a thiadiazole scaffold have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell survival .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- Effective against various fungal strains such as Phomopsis sp. through disruption of membrane integrity.

- Exhibits activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), suggesting broad-spectrum efficacy .

The biological activity of this compound involves several mechanisms:

- Inhibition of Monoamine Oxidase A (MAO-A) : This enzyme plays a crucial role in neurotransmitter metabolism. Inhibition may lead to increased levels of neurotransmitters like serotonin and norepinephrine, which can improve mood and cognitive function .

- Cell Membrane Disruption : The compound's interaction with fungal cells leads to compromised membrane integrity, inhibiting growth .

- Cytotoxic Effects : Induces apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of related thiadiazole compounds:

| Study | Compound | Activity | Cell Line | IC50 Value |

|---|---|---|---|---|

| CPDT | Anticancer | T47D | Decreased viability | |

| FPDT | Anticancer | HT-29 | Decreased viability | |

| MAO-A Inhibition | Neuroprotective | Mice | Improved behavior |

These findings highlight the potential therapeutic applications of thiadiazole derivatives in treating cancer and neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone?

The compound is typically synthesized via alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone under alkaline conditions. Key steps include:

- Reagent optimization : Use of sodium hydroxide to deprotonate the thiol group, facilitating nucleophilic substitution.

- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product minimization.

- Purification : Recrystallization from ethanol or methanol yields pure product (79–81% yield) . Similar methodologies are validated in analogous thiadiazole-triazole systems .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of thioether bond formation and aromatic substitution patterns. For example, δ 3.56 ppm (s, 3H) corresponds to the methoxy group .

- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Mass spectrometry : High-resolution MS (e.g., m/z 423 [M+]) validates molecular weight .

Q. How can researchers assess its preliminary biological activity?

- In vitro antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to screen for antibacterial potential .

- Enzyme inhibition studies : Test against targets like 5-lipoxygenase (5-LOX) for anti-inflammatory activity using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Transition metals (e.g., CuI) may accelerate thioether bond formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to avoid hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 15 min) while maintaining >75% yield .

Q. What computational strategies predict biological targets for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like 5-LOX or bacterial dihydrofolate reductase (DHFR). Use PDB IDs 3V99 (5-LOX) and 1DF7 (DHFR) for docking simulations .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

Q. How do crystallographic data resolve structural ambiguities?

Q. How should researchers address contradictory data in bioactivity studies?

Q. What strategies validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC-UV analysis to detect decomposition .

- Photodegradation studies : Expose to UV light (254 nm) and monitor degradation kinetics via TLC or NMR .

Methodological Challenges

Q. How can regioselectivity issues during alkylation be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.